

Renitec® (Enalapril) Versus Placebo in Asymptomatic Left Ventricular Dysfunction: A Comparative Guide

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Compound of Interest

Compound Name: Renitek

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This guide provides an objective comparison of Renitec® (enalapril), an angiotensin-converting enzyme (ACE) inhibitor, and placebo in the management of asymptomatic left ventricular dysfunction. The information is supported by experimental data from pivotal clinical trials, with a focus on quantitative outcomes and detailed methodologies.

Executive Summary

Enalapril has been extensively studied for its role in preventing the progression of asymptomatic left ventricular dysfunction to overt heart failure. The landmark Studies of Left Ventricular Dysfunction (SOLVD) Prevention Trial demonstrated that enalapril significantly reduces the incidence of heart failure and related hospitalizations in this patient population.[1][2] While a statistically significant reduction in overall mortality was not observed during the initial trial period, long-term follow-up studies suggest a mortality benefit with early initiation of enalapril.[3][4] Mechanistically, enalapril exerts its effects by inhibiting the renin-angiotensin-aldosterone system (RAAS), leading to reduced afterload, prevention of adverse cardiac remodeling, and improved cardiac function.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from the SOLVD Prevention Trial, comparing enalapril to placebo in patients with asymptomatic left ventricular dysfunction.

Table 1: Clinical Outcomes in the SOLVD Prevention Trial[1][5]

Outcome	Enalapril Group (n=2111)	Placebo Group (n=2117)	Risk Reduction	95% Confidence Interval	P-value
Total Mortality	313 (14.8%)	334 (15.8%)	8%	-8% to 21%	0.30
Cardiovascular Mortality	265 (12.6%)	298 (14.1%)	12%	-3% to 26%	0.12
Development of Heart Failure	630	818	29%	21% to 36%	<0.001
Death or Hospitalization for Heart Failure	434	518	20%	9% to 30%	<0.001

Data represents events over a mean follow-up of 37.4 months.

Table 2: Effects on Left Ventricular Structure and Function[6][7][8]

Parameter	Enalapril Group	Placebo Group	P-value (between groups)
Change in End-Diastolic Volume (radionuclide, mL/m ²)	-7 (from 120 ± 25 to 113 ± 25)	+5 (from 119 ± 28 to 124 ± 33)	<0.05
Change in End-Systolic Volume (echocardiography)	No significant change	Increase	0.019
Change in LV Mass (echocardiography)	Reduction	Tendency to increase	≤0.001

Data from substudies of the SOLVD Prevention Trial.

Experimental Protocols

The primary evidence for the efficacy of enalapril in asymptomatic left ventricular dysfunction comes from the Studies of Left Ventricular Dysfunction (SOLVD) Prevention Trial.

SOLVD Prevention Trial Methodology[1][5][7]

- Study Design: A randomized, double-blind, placebo-controlled trial.
- Patient Population: 4,228 patients with asymptomatic left ventricular dysfunction, defined as a left ventricular ejection fraction of 35% or less, who were not receiving treatment for heart failure.
- Intervention: Patients were randomly assigned to receive either enalapril (n=2111) or placebo (n=2117). The initial dose of enalapril was 2.5 mg twice daily, which was titrated up to a target dose of 10 mg twice daily as tolerated.
- Follow-up: The average follow-up period was 37.4 months.
- Primary Endpoints: The primary endpoint was all-cause mortality.
- Secondary Endpoints: Included the development of congestive heart failure and hospitalizations for heart failure.

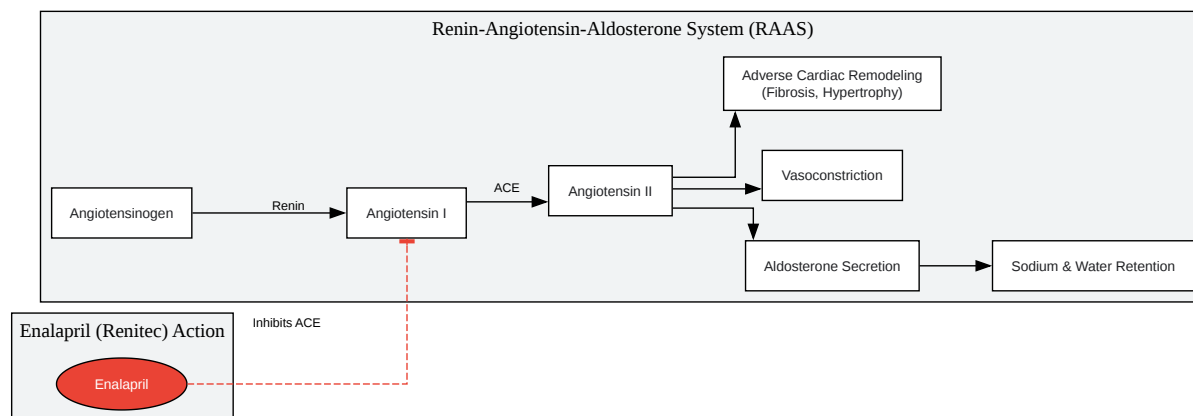
A substudy of the SOLVD Prevention Trial assessed the effects of enalapril on cardiac structure and function using radionuclide ventriculography and echocardiography.[6][7][8]

Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

Enalapril is a prodrug that is hydrolyzed in the liver to its active form, enalaprilat.[9] Enalaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the RAAS.[9][10] By inhibiting ACE, enalaprilat prevents the conversion of angiotensin I to

angiotensin II. This leads to a cascade of downstream effects that are beneficial in the context of left ventricular dysfunction.

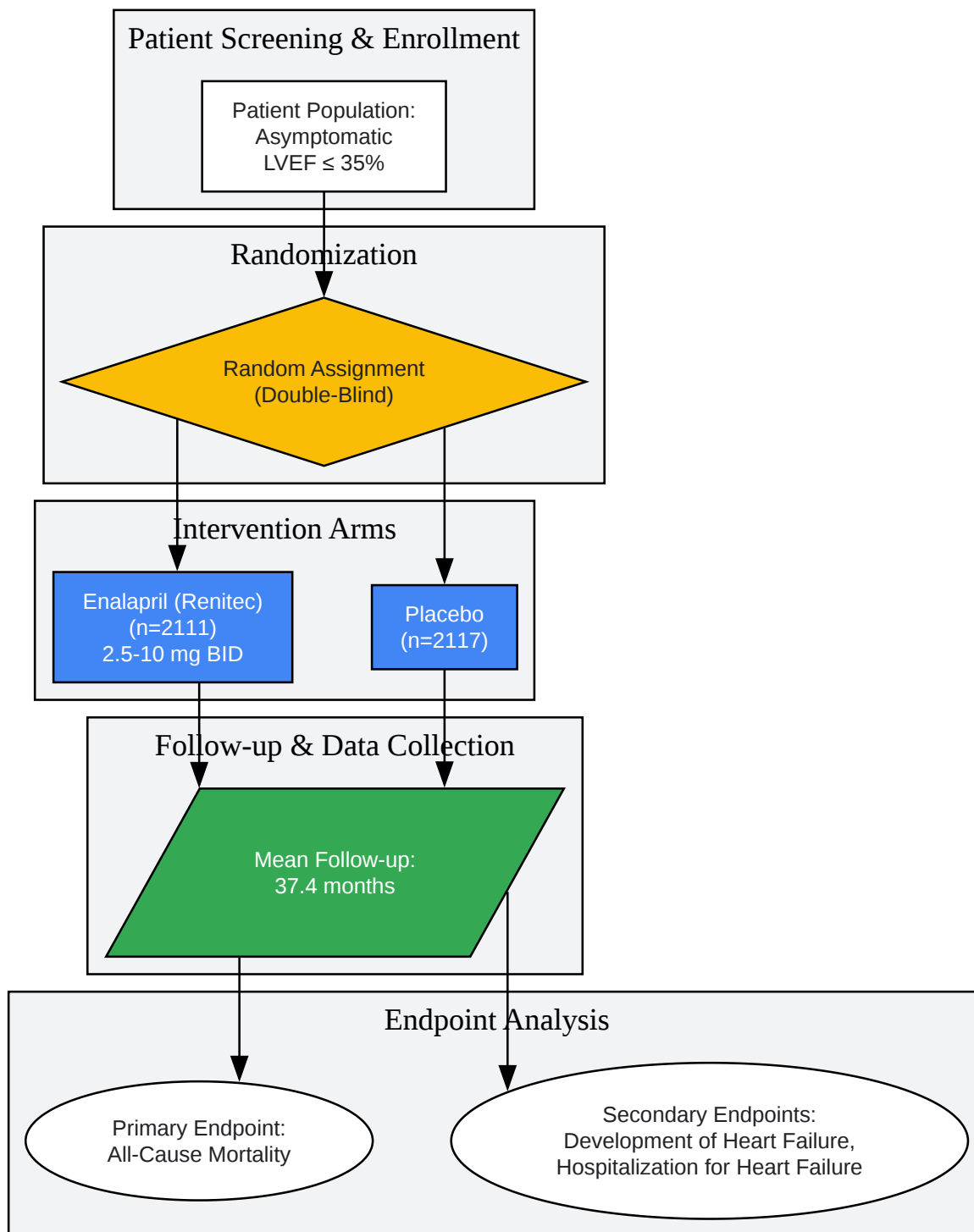


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Caption: Mechanism of action of enalapril in the RAAS pathway.

SOLVD Prevention Trial: Experimental Workflow

The following diagram illustrates the workflow of the SOLVD Prevention Trial, from patient enrollment to final analysis.



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